molecular formula C18H15ClO4S B159853 Tibeglisene CAS No. 134993-74-1

Tibeglisene

Cat. No.: B159853
CAS No.: 134993-74-1
M. Wt: 362.8 g/mol
InChI Key: PZCCKADCRMBHIC-UHFFFAOYSA-N
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Description

TIBEGLISENE is a chemical compound with the molecular formula C18H15ClO4S and a molecular weight of 362.827 . It is also known by its systematic name, 5-(p-chlorophenyl)-2-(p-tolylsulfonyl)-4-pentynoic acid . This compound is characterized by its unique structure, which includes a chlorophenyl group, a tolylsulfonyl group, and a pentynoic acid moiety.

Preparation Methods

The synthesis of TIBEGLISENE involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Chemical Reactions Analysis

TIBEGLISENE undergoes various chemical reactions, including:

Scientific Research Applications

TIBEGLISENE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of TIBEGLISENE involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins and enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with key signaling pathways involved in cellular processes .

Comparison with Similar Compounds

TIBEGLISENE can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

134993-74-1

Molecular Formula

C18H15ClO4S

Molecular Weight

362.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpent-4-ynoic acid

InChI

InChI=1S/C18H15ClO4S/c1-13-5-11-16(12-6-13)24(22,23)17(18(20)21)4-2-3-14-7-9-15(19)10-8-14/h5-12,17H,4H2,1H3,(H,20,21)

InChI Key

PZCCKADCRMBHIC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC#CC2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC#CC2=CC=C(C=C2)Cl)C(=O)O

134993-74-1

Synonyms

5-(4-chlorophenyl)-2-((4-methylphenyl)sulfonyl)-4-pentynoic acid
5-CPMPSP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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